molecular formula C20H22N4O B4002503 1-methyl-3-phenyl-N-propyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

1-methyl-3-phenyl-N-propyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B4002503
M. Wt: 334.4 g/mol
InChI Key: WBSVKRQGLCMNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-phenyl-N-propyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.17936134 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glycine Transporter Inhibition

Yamamoto et al. (2016) identified a structurally diverse compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, showcasing its potential in modifying neurotransmitter systems for therapeutic purposes. This research illustrates the compound's capability to influence central nervous system functionality through GlyT1 inhibition, improving the cerebrospinal fluid concentration of glycine in rats, which has implications for treating disorders such as schizophrenia and cognitive impairments (Yamamoto et al., 2016).

Antioxidant, Antitumor, and Antimicrobial Activities

El‐Borai et al. (2013) explored the chemical behavior of pyrazolopyridine derivatives, highlighting their significant antioxidant, antitumor, and antimicrobial activities. This indicates the potential of such compounds in the development of new therapeutic agents targeting oxidative stress-related diseases, cancer, and infections (El‐Borai et al., 2013).

Antifungal Activity

Wu et al. (2012) synthesized a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives and evaluated their antifungal activities. Several compounds exhibited moderate activities against phytopathogenic fungi, suggesting their potential as lead compounds for developing new antifungal agents (Wu et al., 2012).

Synthesis and Mechanistic Insights

The research by Yıldırım et al. (2005) on the functionalization reactions of pyrazole carboxylic acid and acid chloride with diamines provides valuable mechanistic insights into the formation of pyrazole derivatives. This contributes to the understanding of chemical reactivity and facilitates the design of novel compounds with specific properties (Yıldırım et al., 2005).

Heterocyclic Compound Synthesis

Studies on the synthesis and antimicrobial activity of pyrimidine derivatives, like those conducted by Rathod and Solanki (2018), underscore the significance of heterocyclic compounds in medicinal chemistry. These efforts pave the way for the development of new drugs with improved efficacy and safety profiles (Rathod & Solanki, 2018).

Properties

IUPAC Name

2-methyl-5-phenyl-N-propyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-3-12-24(15-16-8-7-11-21-14-16)20(25)19-13-18(22-23(19)2)17-9-5-4-6-10-17/h4-11,13-14H,3,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSVKRQGLCMNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CN=CC=C1)C(=O)C2=CC(=NN2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.